1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-d][1,2,4]triazinones. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research and development.
Vorbereitungsmethoden
The synthesis of 1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one typically involves a multi-step process starting from readily available imidazoles. One common synthetic route includes the following steps :
Electrophilic Amination: The process begins with the electrophilic amination of imidazoles, which introduces an amino group into the imidazole ring.
Cyclization: The amino-imidazole intermediate undergoes cyclization to form the imidazo[1,5-d][1,2,4]triazinone core.
Chlorination: The final step involves the chlorination of the imidazo[1,5-d][1,2,4]triazinone to yield this compound.
Industrial production methods often involve optimizing these steps to ensure safety, efficiency, and scalability .
Analyse Chemischer Reaktionen
1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, leading to a variety of substituted imidazo[1,5-d][1,2,4]triazinones.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization and Ring-Opening: The imidazo[1,5-d][1,2,4]triazinone core can undergo cyclization and ring-opening reactions, leading to different structural analogs.
Common reagents used in these reactions include nucleophiles like amines and thiols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug development.
Materials Science: The compound’s properties make it suitable for use in the development of new materials, including polymers and coatings.
Biological Research: It is used as a tool in biological research to study enzyme interactions and other biochemical processes.
Wirkmechanismus
The mechanism of action of 1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazines: These compounds share a similar imidazole core but differ in their substitution patterns and biological activities.
Imidazo[4,5-d]-1,2,3-triazines: These compounds have a different triazine ring structure and exhibit distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C5H3ClN4O |
---|---|
Molekulargewicht |
170.56 g/mol |
IUPAC-Name |
1-chloro-3H-imidazo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H3ClN4O/c6-4-3-1-7-2-10(3)5(11)9-8-4/h1-2H,(H,9,11) |
InChI-Schlüssel |
PBVJQPKSANCJCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NNC(=O)N2C=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.